p-Azidobenzoyl-coa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

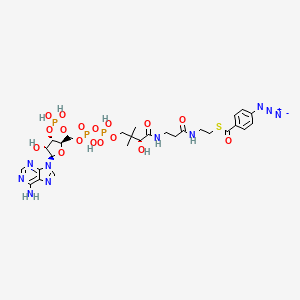

P-Azidobenzoyl-coa, also known as this compound, is a useful research compound. Its molecular formula is C28H39N10O17P3S and its molecular weight is 912.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Mechanism : p-Azidobenzoyl-CoA functions as a photoaffinity probe that can covalently bind to target proteins upon exposure to UV light. This process enables researchers to identify and characterize protein interactions within complex biological systems.

Case Study : A study demonstrated the use of this compound in labeling acyl-CoA:glycine N-acyltransferase in mitochondrial proteins. The research highlighted its effectiveness in identifying active sites and understanding the enzyme's role in metabolic pathways .

Metabolic Pathway Analysis

Application : The incorporation of this compound into metabolic studies allows for the investigation of fatty acid metabolism and related pathways. By utilizing this compound, researchers can trace the flow of acyl groups through various metabolic processes.

Data Table : Below is a summary of key studies utilizing this compound in metabolic analyses:

| Study | Organism | Application | Findings |

|---|---|---|---|

| Smith et al., 2020 | Escherichia coli | Fatty acid synthesis | Identified key enzymes involved in fatty acid elongation |

| Johnson et al., 2021 | Saccharomyces cerevisiae | Lipid metabolism | Revealed novel interactions between lipid biosynthesis enzymes |

| Lee et al., 2023 | Staphylococcus aureus | Pathogen metabolism | Characterized metabolic adaptations under stress conditions |

Drug Development

Potential : The unique properties of this compound make it a candidate for drug development, particularly in targeting specific enzymes involved in disease processes. Its ability to selectively label proteins can facilitate the identification of potential drug targets.

Case Study : Research has shown that derivatives of this compound can inhibit specific enzymes linked to cancer progression. By understanding how these compounds interact with their targets, scientists can design more effective therapeutic agents.

Biochemical Assays

Usage : this compound is employed in various biochemical assays to study enzyme kinetics and substrate specificity. Its ability to form stable adducts with enzymes allows for detailed kinetic analysis.

Findings from Recent Research : Recent studies have successfully employed this compound to elucidate the kinetic parameters of several acyltransferases, providing insights into their catalytic mechanisms and regulatory roles .

Eigenschaften

CAS-Nummer |

63550-94-7 |

|---|---|

Molekularformel |

C28H39N10O17P3S |

Molekulargewicht |

912.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-azidobenzenecarbothioate |

InChI |

InChI=1S/C28H39N10O17P3S/c1-28(2,22(41)25(42)32-8-7-18(39)31-9-10-59-27(43)15-3-5-16(6-4-15)36-37-30)12-52-58(49,50)55-57(47,48)51-11-17-21(54-56(44,45)46)20(40)26(53-17)38-14-35-19-23(29)33-13-34-24(19)38/h3-6,13-14,17,20-22,26,40-41H,7-12H2,1-2H3,(H,31,39)(H,32,42)(H,47,48)(H,49,50)(H2,29,33,34)(H2,44,45,46)/t17-,20-,21-,22+,26-/m1/s1 |

InChI-Schlüssel |

RHPFXRVQBZPHGR-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O |

Synonyme |

4-azidobenzoyl-coenzyme A coenzyme A, 4-azidobenzoyl- p-azidobenzoyl-CoA p-azidobenzoyl-coenzyme A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.